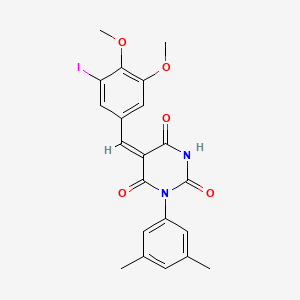![molecular formula C13H15F3N2O4S B11694316 N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide is an organic compound characterized by the presence of trifluoroacetamido and benzenesulfonyl groups attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide typically involves multiple steps:
Formation of Trifluoroacetamido Group: The trifluoroacetamido group can be introduced by reacting trifluoroacetic anhydride with an appropriate amine under controlled conditions.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic amine.
Amidation: The final step involves the amidation of the sulfonylated intermediate with pentanoic acid or its derivatives to form the desired pentanamide.
Industrial Production Methods
Industrial production of N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond may yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and sulfonamides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonyl group may act as a transition state mimic in enzymatic reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trifluoroacetamido)benzenesulfonamide
- N-(4-(2,2,2-Trifluoroacetamido)benzoyl)pentanamide
- 4-(2,2,2-Trifluoroacetamido)butanoic acid
Uniqueness
N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide is unique due to the combination of its trifluoroacetamido and benzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. The presence of the pentanamide backbone further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C13H15F3N2O4S |
|---|---|
Peso molecular |
352.33 g/mol |
Nombre IUPAC |
N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylpentanamide |
InChI |
InChI=1S/C13H15F3N2O4S/c1-2-3-4-11(19)18-23(21,22)10-7-5-9(6-8-10)17-12(20)13(14,15)16/h5-8H,2-4H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
SGWVUTPHVHWJJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694234.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694247.png)
![Butyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11694258.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694260.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694266.png)


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11694275.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11694286.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)
![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)
![1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
